1-(3-Chlorophenyl)-5-methoxy-1H-pyrazole-3-carboxamide
Overview
Description
1-(3-Chlorophenyl)-5-methoxy-1H-pyrazole-3-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C11H10ClN3O2 and its molecular weight is 251.67 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
3-Carbamoyl-1-(3-chlorophenyl)-5-methoxypyrazole and its derivatives have been explored in various synthetic chemistry applications. For instance, Salanouve et al. (2012) investigated the synthesis of 3-methoxypyrazoles from 1,1-dimethoxyethene, revealing insights into the synthesis process and its scope (Salanouve et al., 2012). Boyle and Jones (1973) studied the reactions of 1-methoxypyrazole 2-oxides with acetic anhydride and other compounds, leading to various substituted pyrazoles, demonstrating the compound's reactivity and potential for creating diverse derivatives (Boyle & Jones, 1973).
Pharmacological Potential
Research has also delved into the pharmacological potential of 3-Carbamoyl-1-(3-chlorophenyl)-5-methoxypyrazole derivatives. For example, Bekircan et al. (2015) synthesized novel heterocyclic compounds from a similar structure, 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, and investigated their potential as inhibitors for lipase and α-glucosidase (Bekircan, Ülker, & Menteşe, 2015). Another study by Garg and Singh (1970) explored the synthesis of 1-carbamoyl-3,5-diphenyl-4-arylazopyrazoles, highlighting the versatility and potential application of these compounds in developing antidiabetic agents (Garg & Singh, 1970).
Cancer Research
In cancer research, Lee et al. (2006) discovered that a structurally similar compound, 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole, acts in a reactive oxygen species-dependent manner to suppress human lung cancer growth, demonstrating the potential of these compounds in cancer therapeutics (Lee et al., 2006).
Agricultural Applications
The derivatives of 3-Carbamoyl-1-(3-chlorophenyl)-5-methoxypyrazole have also been investigated for their insecticidal activity. Hasan et al. (1996) examined carbamoylated and acylated pyrazolines for their effectiveness against pests, providing insights into the potential agricultural applications of these compounds (Hasan et al., 1996).
Fungicidal Properties
Moreover, Xin and Key (2007) synthesized and characterized novel 5-Arylpyrazole derivatives, investigating their fungicidal activity, which shows the compound's utility in protecting against fungal pathogens in agriculture (Xin & Key, 2007).
Corrosion Inhibition
Interestingly, Yadav et al. (2016) studied pyranopyrazole derivatives for their potential as corrosion inhibitors in mild steel, revealing an industrial application for these compounds (Yadav, Gope, Kumari, & Yadav, 2016).
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-methoxypyrazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-17-10-6-9(11(13)16)14-15(10)8-4-2-3-7(12)5-8/h2-6H,1H3,(H2,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOMUEOEXMFVBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NN1C2=CC(=CC=C2)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20203172 | |
Record name | 3-Carbamoyl-1-(3-chlorophenyl)-5-methoxypyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20203172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54708-52-0 | |
Record name | 3-Carbamoyl-1-(3-chlorophenyl)-5-methoxypyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054708520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Carbamoyl-1-(3-chlorophenyl)-5-methoxypyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20203172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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